molecular formula C23H20FN3O4 B12379203 Exatecan analogue 1

Exatecan analogue 1

Cat. No.: B12379203
M. Wt: 421.4 g/mol
InChI Key: AJJCDEYJWSDNLQ-QHCPKHFHSA-N
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Description

Exatecan analogue 1 is a derivative of exatecan, a potent camptothecin analogue. Camptothecin is an alkaloid derived from the Chinese tree Camptotheca acuminata, known for its cytotoxic effects through interference with the catalytic cycle of DNA topoisomerase I. This compound has been developed to enhance the therapeutic profile of camptothecin derivatives, offering greater antitumor activity, decreased toxicity, and intrinsic activity without requiring metabolic activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exatecan analogue 1 involves multiple steps, starting from camptothecin. The process includes modifications to the camptothecin structure to improve its water solubility and antitumor activity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and solvent extraction are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Exatecan analogue 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often evaluated for their antitumor activity and pharmacokinetic properties .

Scientific Research Applications

Exatecan analogue 1 has a wide range of scientific research applications, including:

Mechanism of Action

Exatecan analogue 1 exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound stabilizes the covalent complex between DNA and topoisomerase I, preventing the religation of single-strand breaks. This leads to the accumulation of DNA damage, ultimately causing cell death. The molecular targets and pathways involved include the formation of a ternary complex with DNA and topoisomerase I, resulting in the arrest of the replication fork and formation of single-strand DNA breaks .

Comparison with Similar Compounds

Exatecan analogue 1 is compared with other camptothecin derivatives, such as topotecan and irinotecan. While all these compounds inhibit DNA topoisomerase I, this compound offers several unique advantages:

Similar compounds include:

This compound stands out due to its enhanced therapeutic profile and potential for use in targeted cancer therapies.

Properties

Molecular Formula

C23H20FN3O4

Molecular Weight

421.4 g/mol

IUPAC Name

(10S)-19-amino-10-ethyl-18-fluoro-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione

InChI

InChI=1S/C23H20FN3O4/c1-2-23(30)14-6-17-20-12(8-27(17)21(28)13(14)9-31-22(23)29)10-4-3-5-11-18(10)16(26-20)7-15(24)19(11)25/h6-7,30H,2-5,8-9,25H2,1H3/t23-/m0/s1

InChI Key

AJJCDEYJWSDNLQ-QHCPKHFHSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C5C(=CC(=C6N)F)N=C4C3=C2)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C5C(=CC(=C6N)F)N=C4C3=C2)O

Origin of Product

United States

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